N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide
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Overview
Description
N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes benzyl, dichlorophenyl, and benzenesulfonamido groups. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide typically involves the reaction of 2,4-dichloroaniline with acetic anhydride to form 2,4-dichloro-N-acetylaniline. This intermediate is then reacted with benzylamine and benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are carefully measured, and the reactions are monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(2,4-dichlorophenyl)acetamide
- 2,4-Dichloro-N-(phenylmethyl)benzeneacetamide
Uniqueness
N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18Cl2N2O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-benzylacetamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-11-12-20(19(23)13-17)25(29(27,28)18-9-5-2-6-10-18)15-21(26)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,26) |
InChI Key |
CGLUTXGCKWWATH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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